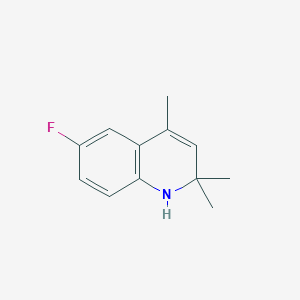

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

概要

説明

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C12H14FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

準備方法

The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the cyclization of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, and water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent. This method is advantageous due to its low cost, high yield, and suitability for large-scale industrial production .

化学反応の分析

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

科学的研究の応用

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit antioxidant activity. A study focusing on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress in liver injury models. It was shown to decrease levels of pro-inflammatory cytokines and improve liver function markers in rats subjected to acetaminophen-induced damage . This suggests that 6-fluoro derivatives could similarly contribute to hepatoprotection and inflammation reduction.

Potential Drug Development

The compound's structure makes it a candidate for drug development. Its derivatives are being explored for their potential as steroid receptor modulators, which can have therapeutic implications in treating various diseases including cancer and metabolic disorders . The ability to modify the compound's structure may enhance its biological activity and specificity.

Polymer Science

Antioxidant Additives in Rubber Production

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline can be polymerized to produce rubber antioxidants. The polymerized form is known to effectively inhibit oxidative degradation in rubber materials, thereby extending their lifespan and performance . This application is crucial for industries reliant on rubber products, such as automotive and manufacturing.

Synthesis Methods

The synthesis of this compound involves reacting aniline with acetone derivatives under specific conditions. This method has been optimized to enhance yield and minimize by-products . The efficiency of these methods is vital for industrial applications where cost-effectiveness is essential.

Case Studies and Research Findings

作用機序

The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer properties .

類似化合物との比較

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other quinoline derivatives such as:

2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

6-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline: The chlorine atom may impart different electronic properties compared to the fluorine atom, affecting its reactivity and biological activity.

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline: Similar to the chloro derivative, the bromine atom may influence the compound’s properties differently compared to the fluorine atom

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological behavior.

生物活性

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄FN, with a molecular weight of approximately 191.24 g/mol. The compound features a dihydroquinoline structure characterized by a bicyclic system that includes a quinoline moiety with a fluorine atom at the 6-position and three methyl groups at the 2, 2, and 4 positions. The presence of the fluorine atom enhances lipophilicity and alters biological activity compared to similar compounds.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It interacts with various enzymes and proteins involved in microbial metabolism, potentially inhibiting their function and leading to cell death. The compound's lipophilicity may facilitate its penetration through microbial membranes.

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties. In studies involving liver injury models induced by acetaminophen in rats, it significantly reduced markers of oxidative stress and inflammation. This was evidenced by decreased levels of pro-inflammatory cytokines and improved liver function markers . The antioxidant mechanism involves the modulation of redox homeostasis and inhibition of apoptosis pathways through the regulation of caspase activity .

3. Anticancer Potential

This compound has been investigated for its anticancer properties. It may inhibit key enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase I, disrupting DNA replication and repair processes. Preliminary studies suggest that it can induce apoptosis in cancer cells through these mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to key enzymes involved in nucleic acid biosynthesis.

- Oxidative Stress Modulation : It reduces oxidative stress markers and enhances antioxidant enzyme activities.

- Apoptosis Regulation : By modulating caspase activity and inflammatory cytokines, it influences apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅N | Lacks fluorine; serves as a precursor |

| 6-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₄ClN | Chlorine substituent; different biological activity |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅NO | Exhibits hepatoprotective properties; reduces oxidative stress |

The fluorine substituent in this compound enhances its stability and biological activity compared to these related compounds .

Case Studies

Recent studies have highlighted the potential applications of this compound:

Case Study 1: Hepatoprotection in Rats

In a controlled study on rats with acetaminophen-induced liver injury:

- Treatment Group : Received 50 mg/kg of the compound.

- Results : Significant reduction in liver injury markers and oxidative stress indicators compared to control groups .

Case Study 2: Anticancer Activity

A study evaluating the anticancer effects demonstrated that treatment with the compound led to:

- Cell Line Tested : Various cancer cell lines.

- Outcome : Induction of apoptosis and inhibition of cell proliferation through enzyme inhibition pathways.

特性

IUPAC Name |

6-fluoro-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWUXBKVJPNKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。